2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide (FR173657) has been investigated as a potential therapeutic agent for conditions involving bradykinin B2 receptor activation, including allergic and inflammatory reactions. [] Its ability to antagonize bradykinin B2 receptors has been demonstrated in both in vitro and in vivo studies. [] Specifically, FR173657 has been shown to:
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4